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Introduction
Calcium (Ca²⁺) signaling is a fundamental and ubiquitous mechanism governing a vast array of

cellular processes, from gene expression and proliferation to muscle contraction and immune

responses. A key pathway for calcium influx in non-excitable cells is Store-Operated Calcium

Entry (SOCE), which is orchestrated by the Ca²⁺ release-activated Ca²⁺ (CRAC) channel.[1]

The core components of this channel are the stromal interaction molecule 1 (STIM1), an

endoplasmic reticulum (ER) Ca²⁺ sensor, and ORAI1, the pore-forming subunit in the plasma

membrane.[2] Genetic mutations in the genes encoding these two proteins can lead to a

spectrum of debilitating human diseases, collectively known as CRAC channelopathies.[3]

This technical guide provides an in-depth overview of the diseases arising from genetic

mutations in STIM1 and ORAI1. It is designed to be a comprehensive resource for researchers,

scientists, and drug development professionals, offering detailed information on the clinical

manifestations, underlying molecular mechanisms, and the experimental methodologies used

to study these conditions. The guide summarizes key quantitative data in structured tables for

comparative analysis, provides detailed experimental protocols, and utilizes visualizations to

illustrate complex signaling pathways and workflows.
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Mutations in ORAI1 and STIM1 can be broadly categorized as either loss-of-function (LoF) or

gain-of-function (GoF). LoF mutations, typically inherited in an autosomal recessive manner,

lead to impaired or abolished SOCE. This results in a rare and severe form of combined

immunodeficiency (SCID)-like disease, characterized by recurrent infections, autoimmunity,

muscular hypotonia, and ectodermal dysplasia.[4][3] Conversely, autosomal dominant GoF

mutations cause constitutive activation of CRAC channels, leading to excessive Ca²⁺ influx.

This results in a group of overlapping disorders including Tubular Aggregate Myopathy (TAM),

Stormorken syndrome, and York platelet syndrome, which are primarily characterized by

muscle weakness, myalgia, and platelet abnormalities.[4] The study of these genetic disorders

has been instrumental in elucidating the critical role of finely tuned Ca²⁺ homeostasis in human

health and disease.

Pathophysiology and Clinical Manifestations
Loss-of-Function Mutations: CRAC Channelopathy
Recessive, biallelic LoF mutations in ORAI1 or STIM1 result in a significant reduction or

complete loss of SOCE, leading to a multi-systemic disorder known as CRAC channelopathy.

[4]

Severe Combined Immunodeficiency (SCID)-like Disease: Patients with CRAC

channelopathy present with a profound immunodeficiency, making them highly susceptible to

recurrent and life-threatening bacterial, viral, and fungal infections.[5] While lymphocyte

development is often normal, T-cell activation is severely impaired due to the critical role of

Ca²⁺ signaling in this process.[5]

Autoimmunity: A paradoxical feature of this immunodeficiency is the presence of

autoimmune manifestations, such as autoimmune hemolytic anemia and thrombocytopenia.

[6]

Muscular Hypotonia: Patients often exhibit congenital, non-progressive muscular hypotonia,

highlighting the importance of SOCE in skeletal muscle function.[3]

Ectodermal Dysplasia: This is characterized by anhidrosis (inability to sweat) and defects in

dental enamel formation (amelogenesis imperfecta).[3]
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Gain-of-Function Mutations: Tubular Aggregate
Myopathies and Stormorken Syndrome
Dominant, heterozygous GoF mutations in ORAI1 or STIM1 lead to a constitutive influx of

Ca²⁺, resulting in a spectrum of overlapping clinical disorders.[7]

Tubular Aggregate Myopathy (TAM): This is a primary feature, characterized by progressive

muscle weakness, cramps, and myalgia.[8] Muscle biopsies reveal the presence of tubular

aggregates, which are abnormal accumulations of sarcoplasmic reticulum membranes.[9]

Stormorken Syndrome: This is a more severe, multi-systemic disorder that includes TAM

along with a constellation of other symptoms such as miosis (constricted pupils),

thrombocytopenia (low platelet count) with a bleeding diathesis, hyposplenism, ichthyosis

(dry, scaly skin), short stature, and dyslexia.[4][10]

York Platelet Syndrome: This syndrome shares features with Stormorken syndrome,

particularly the platelet abnormalities.[7]

Quantitative Data on CRAC Channel Mutations
The following tables summarize the quantitative effects of various ORAI1 and STIM1 mutations

on CRAC channel function.
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ORAI1

Mutation

Mutation

Type

Disease

Phenotyp

e

Effect on

I_CRAC_

Current

Density

Ion

Selectivity

(P_Ca_/P

_Na_)

Basal

[Ca²⁺]i

Reference

(s)

R91W
Loss-of-

Function

CRAC

Channelop

athy

(SCID-like)

Abolished
Not

applicable
Normal [11]

G98S
Gain-of-

Function

Tubular

Aggregate

Myopathy

Constitutiv

ely active
Reduced Elevated [12]

V107M
Gain-of-

Function

Tubular

Aggregate

Myopathy

Constitutiv

ely active
Reduced Elevated [13]

L138F
Gain-of-

Function

Tubular

Aggregate

Myopathy

Constitutiv

ely active

Not

reported
Elevated [13]

T184M
Gain-of-

Function

Tubular

Aggregate

Myopathy

Increased

SOCE

Not

reported
Normal [12]

E106D
Experiment

al
N/A Reduced

Significantl

y reduced

Not

reported
[2][14]

E190Q
Experiment

al
N/A Reduced

Significantl

y reduced

Not

reported
[14]
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STIM1

Mutation

Mutation

Type

Disease

Phenotyp

e

Effect on

SOCE

STIM1

Clustering

Basal

[Ca²⁺]i

Reference

(s)

R304W
Gain-of-

Function

Stormorke

n

Syndrome

Constitutiv

ely active

Constitutiv

e
Elevated [10]

D84G
Gain-of-

Function

Tubular

Aggregate

Myopathy

Constitutiv

ely active

Constitutiv

e
Elevated [4]

I115F
Gain-of-

Function

York

Platelet

Syndrome

Constitutiv

ely active

Constitutiv

e
Elevated

G81D
Gain-of-

Function

Tubular

Aggregate

Myopathy

Increased
Not

reported
Elevated [15]

R429C
Loss-of-

Function

CRAC

Channelop

athy

Abolished

Constitutiv

e but non-

functional

Normal

Signaling Pathways and Experimental Workflows
CRAC Channel Activation Signaling Pathway
The activation of CRAC channels is a tightly regulated process initiated by the depletion of

Ca²⁺ from the endoplasmic reticulum.
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Caption: The Store-Operated Calcium Entry (SOCE) signaling cascade.
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Experimental Workflow: Whole-Cell Patch Clamp
Recording of I_CRAC_
This workflow outlines the key steps for measuring CRAC channel currents (I_CRAC_) using

the whole-cell patch-clamp technique.
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Caption: Workflow for electrophysiological recording of CRAC currents.
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Experimental Protocols
Whole-Cell Patch Clamp Recording of CRAC Currents
(I_CRAC_)
This protocol is adapted for recording I_CRAC_ from human T lymphocytes.

Materials and Reagents:

Bath Solution (in mM): 115 NaCl, 10 CsCl, 1.2 MgCl₂, 10 HEPES, 10 Glucose, 2 CaCl₂ (pH

7.4 with NaOH). For divalent-free (DVF) conditions, omit CaCl₂ and add 1 mM EGTA.

Pipette Solution (in mM): 115 Cs-glutamate, 8 NaCl, 10 HEPES, 20 BAPTA (or 10 EGTA), 3

MgCl₂ (pH 7.2 with CsOH).

Store Depletion Agents: Thapsigargin (1 µM) or Ionomycin (1 µM).

Cells: Isolated human T lymphocytes or cultured T-cell lines.

Coverslips: Coated with poly-L-lysine.

Patch Clamp Setup: Amplifier (e.g., Axopatch 200B), digitizer, micromanipulator, and data

acquisition software (e.g., pCLAMP).

Procedure:

Cell Preparation: Plate T lymphocytes on poly-L-lysine coated coverslips and allow them to

adhere for at least 20 minutes at 37°C.

Solution Preparation: Prepare fresh bath and pipette solutions and filter them.

Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with

pipette solution.

Recording:

Mount the coverslip with cells onto the recording chamber on the microscope stage.
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Fill a patch pipette with the internal solution and mount it on the micromanipulator.

Approach a cell and apply gentle suction to form a high-resistance seal (>1 GΩ) between

the pipette tip and the cell membrane.

Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell

configuration.

Clamp the cell at a holding potential of 0 mV.

To elicit I_CRAC_, deplete ER Ca²⁺ stores either passively by dialysis with the BAPTA-

containing pipette solution or actively by perfusing the cell with a bath solution containing

thapsigargin.

Apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) every 2 seconds to

monitor current development.

Once a stable inward current is observed, switch to different bath solutions (e.g., DVF) to

assess ion selectivity.

Data Analysis:

Measure the peak inward current at a specific negative potential (e.g., -80 mV).

Normalize the current to the cell capacitance to obtain current density (pA/pF).

Plot the current-voltage (I-V) relationship from the voltage ramps to determine the reversal

potential.

Fura-2 AM Calcium Imaging
This protocol describes the measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i) using the

ratiometric fluorescent indicator Fura-2 AM.

Materials and Reagents:

Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.
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Pluronic F-127: 20% solution in DMSO.

Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 1% BSA.

Cells: Adherent cells (e.g., fibroblasts) grown on glass coverslips.

Fluorescence Imaging System: Inverted microscope equipped with a light source capable of

alternating excitation at 340 nm and 380 nm, a CCD camera, and imaging software.

Procedure:

Dye Loading:

Prepare the Fura-2 AM loading solution by diluting the stock solution in loading buffer to a

final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

Wash the cells grown on coverslips twice with HBSS.

Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the

dark.

De-esterification:

Wash the cells three times with HBSS to remove extracellular Fura-2 AM.

Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for

complete de-esterification of the dye by intracellular esterases.

Imaging:

Mount the coverslip in a perfusion chamber on the microscope stage.

Continuously perfuse the cells with HBSS.

Acquire fluorescence images by alternating excitation at 340 nm and 380 nm, and

collecting the emission at ~510 nm.

Record a baseline [Ca²⁺]i for a few minutes.
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To measure SOCE, first perfuse the cells with a Ca²⁺-free HBSS containing a store-

depleting agent (e.g., 1 µM thapsigargin).

After store depletion is complete (indicated by a transient rise in [Ca²⁺]i followed by a

return to baseline), reintroduce a Ca²⁺-containing solution and measure the subsequent

rise in [Ca²⁺]i, which represents SOCE.

Data Analysis:

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for

each time point.

The F340/F380 ratio is proportional to the [Ca²⁺]i. Calibration can be performed using

ionophores and solutions of known Ca²⁺ concentrations to convert the ratio to absolute

[Ca²⁺]i values.

Western Blotting for STIM1 and ORAI1 Expression
This protocol outlines the detection of STIM1 and ORAI1 protein levels in cell lysates.

Materials and Reagents:

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

Primary Antibodies: Rabbit anti-STIM1 and mouse anti-ORAI1.

Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

Loading Control Antibody: Anti-β-actin or anti-GAPDH.

SDS-PAGE gels and buffers.

PVDF or nitrocellulose membranes.

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

Protein Extraction:
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Lyse cultured cells on ice with lysis buffer.

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant and determine the protein concentration using a BCA or Bradford

assay.

SDS-PAGE and Transfer:

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE on a 10% or 12% polyacrylamide gel.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against STIM1 and ORAI1 overnight at

4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room

temperature.

Wash the membrane again three times with TBST.

Detection:

Incubate the membrane with ECL substrate and visualize the protein bands using a

chemiluminescence imaging system.

Strip the membrane and re-probe for a loading control protein to ensure equal protein

loading.

Data Analysis:
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Quantify the band intensities using densitometry software and normalize the expression of

STIM1 and ORAI1 to the loading control.

Conclusion
The discovery of STIM1 and ORAI1 as the core components of the CRAC channel has

revolutionized our understanding of Ca²⁺ signaling and has provided a molecular basis for a

growing number of human diseases. The study of patients with LoF and GoF mutations has

been invaluable in delineating the critical roles of SOCE in the immune system, skeletal

muscle, and other tissues. The technical approaches detailed in this guide, from

electrophysiology and calcium imaging to molecular biology techniques, are essential tools for

researchers and clinicians working to unravel the complexities of CRAC channelopathies. A

deeper understanding of the molecular consequences of these mutations will pave the way for

the development of targeted therapies aimed at restoring normal Ca²⁺ homeostasis and

alleviating the debilitating symptoms of these disorders. Future research will likely focus on

developing small molecule modulators of CRAC channels and exploring gene-based therapies

for these monogenic diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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